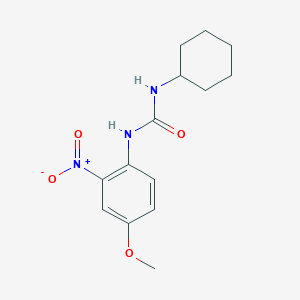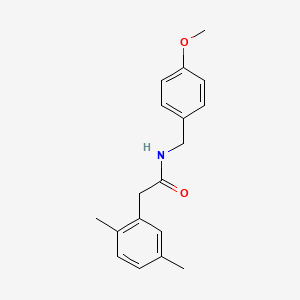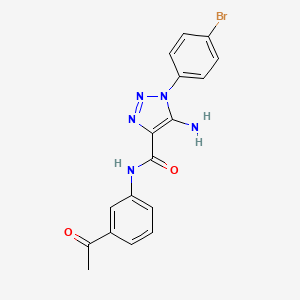
N-cyclohexyl-N'-(4-methoxy-2-nitrophenyl)urea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-cyclohexyl-N'-(4-methoxy-2-nitrophenyl)urea, also known as CMNU, is a chemical compound that has been widely used in scientific research. It is a white crystalline solid that is soluble in organic solvents such as dimethyl sulfoxide and dimethylformamide. CMNU has been used as a reagent for the synthesis of various organic compounds and as a catalyst for chemical reactions.
Wirkmechanismus
The mechanism of action of N-cyclohexyl-N'-(4-methoxy-2-nitrophenyl)urea is not fully understood, but it is believed to act as a nucleophile in chemical reactions. This compound contains a nitro group that can be reduced to an amino group, which can then react with other compounds to form new products. This compound has also been shown to be capable of forming hydrogen bonds with other compounds, which can facilitate chemical reactions.
Biochemical and Physiological Effects
There is limited information on the biochemical and physiological effects of this compound. However, it has been shown to exhibit cytotoxic activity against various cancer cell lines, suggesting that it may have potential as an anticancer agent. This compound has also been shown to inhibit the growth of bacteria and fungi, indicating that it may have antimicrobial activity.
Vorteile Und Einschränkungen Für Laborexperimente
N-cyclohexyl-N'-(4-methoxy-2-nitrophenyl)urea has several advantages for lab experiments. It is a stable and relatively inexpensive reagent that is readily available. It has been shown to be an effective reagent and catalyst in various chemical reactions, and its use has led to the discovery of new compounds with potential biological activity. However, this compound has limitations as well. It is highly toxic and should be handled with care. It is also sensitive to moisture and should be stored in a dry environment.
Zukünftige Richtungen
There are several future directions for the use of N-cyclohexyl-N'-(4-methoxy-2-nitrophenyl)urea in scientific research. One potential direction is the synthesis of new compounds with potential biological activity. This compound can be used as a reagent or catalyst in these reactions, and the resulting compounds can be tested for their biological activity. Another potential direction is the development of new synthetic methods using this compound. The use of this compound in new reactions can lead to the discovery of new compounds and new synthetic routes. Finally, the development of new applications for this compound, such as in the field of materials science, could lead to new discoveries and advancements in various fields.
Conclusion
In conclusion, this compound is a chemical compound that has been widely used in scientific research as a reagent and catalyst. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. This compound has shown potential as an anticancer agent and antimicrobial agent, and its use has led to the discovery of new compounds with potential biological activity. However, its toxicity and sensitivity to moisture should be taken into consideration when handling and storing it.
Synthesemethoden
The synthesis of N-cyclohexyl-N'-(4-methoxy-2-nitrophenyl)urea involves the reaction of cyclohexylisocyanate with 4-methoxy-2-nitroaniline in the presence of a catalyst such as triethylamine. The reaction yields this compound as a white crystalline solid with a high yield. The purity of this compound can be improved by recrystallization from organic solvents.
Wissenschaftliche Forschungsanwendungen
N-cyclohexyl-N'-(4-methoxy-2-nitrophenyl)urea has been used in scientific research as a reagent for the synthesis of various compounds such as urea derivatives, pyrazoles, and pyrimidines. It has also been used as a catalyst for chemical reactions such as the Michael addition reaction and the Knoevenagel condensation reaction. This compound has been shown to be an effective reagent and catalyst in these reactions, and its use has led to the discovery of new compounds with potential biological activity.
Eigenschaften
IUPAC Name |
1-cyclohexyl-3-(4-methoxy-2-nitrophenyl)urea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19N3O4/c1-21-11-7-8-12(13(9-11)17(19)20)16-14(18)15-10-5-3-2-4-6-10/h7-10H,2-6H2,1H3,(H2,15,16,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FATJYTQFUNRCBK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)NC(=O)NC2CCCCC2)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-[2-(2-methoxyphenoxy)-3-pyridinyl]-N-[(3,5,6-trimethyl-2-pyrazinyl)methyl]methanamine](/img/structure/B5155248.png)
![2-[(5-benzyl-4H-1,2,4-triazol-3-yl)thio]-N-1,3-thiazol-2-ylacetamide](/img/structure/B5155253.png)

![1-[4-(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)butanoyl]-4-(2-methoxyphenyl)piperazine](/img/structure/B5155270.png)



![N,N'-bis[4-(aminocarbonyl)phenyl]hexanediamide](/img/structure/B5155305.png)
![5-[4-(benzyloxy)-3,5-dichlorobenzylidene]-2-imino-1,3-thiazolidin-4-one](/img/structure/B5155325.png)
![4-(4-ethoxyphenyl)-1-ethyl-7-methyl-8,9-diphenyl-4-azatricyclo[5.2.1.0~2,6~]dec-8-ene-3,5,10-trione](/img/structure/B5155329.png)
![N~2~-[(4-chlorophenyl)sulfonyl]-N~2~-(4-ethoxyphenyl)-N~1~-isobutylglycinamide](/img/structure/B5155336.png)
![N-(3-chloro-4-fluorophenyl)-3-{1-[3-(1H-pyrazol-1-yl)propanoyl]-4-piperidinyl}propanamide](/img/structure/B5155341.png)
![N-[3-(1H-imidazol-1-yl)propyl]-5-(2-thienyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B5155346.png)